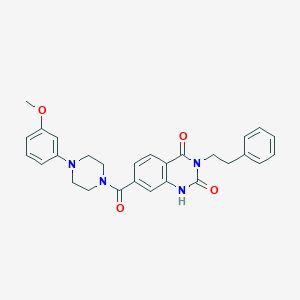![molecular formula C26H15BrINO5 B11039631 3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039631.png)
3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Furo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo[3,4-c]pyrrole core.
Introduction of Bromine and Iodine Substituents: Halogenation reactions are employed to introduce bromine and iodine atoms at specific positions on the phenyl rings. This can be achieved using reagents such as bromine (Br2) and iodine (I2) in the presence of catalysts.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through intramolecular cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for the development of therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or nanomaterials, due to its reactive functional groups and structural properties.
Mechanism of Action
The mechanism by which 3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bromine and iodine atoms can participate in halogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-5-(2-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone
- 3-(3-bromophenyl)-5-(2-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone
Uniqueness
The presence of both bromine and iodine atoms in 3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone distinguishes it from similar compounds
Properties
Molecular Formula |
C26H15BrINO5 |
|---|---|
Molecular Weight |
628.2 g/mol |
IUPAC Name |
1-(3-bromophenyl)-5-(2-iodophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C26H15BrINO5/c27-14-7-5-6-13(12-14)21-19-20(25(33)29(24(19)32)18-11-4-3-10-17(18)28)26(34-21)22(30)15-8-1-2-9-16(15)23(26)31/h1-12,19-21H |
InChI Key |
HZLFERFNCYBETC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC(=CC=C5)Br)C(=O)N(C4=O)C6=CC=CC=C6I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[4,7-dichloro-2-(4-fluorophenyl)-1H-indol-3-yl]ethyl}-3-prop-2-en-1-ylthiourea](/img/structure/B11039551.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11039552.png)
![3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11039559.png)
![4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11039562.png)
![(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039563.png)

![[6-(4-chlorophenyl)-4,4,6,9-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]propanedinitrile](/img/structure/B11039584.png)
![4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11039591.png)
![methyl 3-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11039599.png)

![6-(2-methylphenyl)-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11039614.png)
![N-(2,3-dimethoxybenzyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11039617.png)
![N-(4-ethylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11039626.png)
![N-[(E)-(1,3-benzoxazol-2-ylamino){[(4-chlorophenoxy)acetyl]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B11039629.png)
